molecular formula C9H17N B3046354 Spiro[3.5]nonan-7-amine CAS No. 1232433-32-7

Spiro[3.5]nonan-7-amine

Cat. No.: B3046354
CAS No.: 1232433-32-7
M. Wt: 139.24
InChI Key: RYAOBOBRKJJPEE-UHFFFAOYSA-N
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Description

Spiro[3.5]nonan-7-amine is a spirocyclic compound characterized by a unique structure where two nonane rings are connected through a single nitrogen atom. This compound has the molecular formula C₉H₁₇N and a molecular weight of 139.14 g/mol . The spirocyclic structure imparts unique chemical and physical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3.5]nonan-7-amine typically involves the formation of the spiro-ring junction. One common method includes the cyclization of linear precursors under specific conditions . For instance, the insertion of dichlorocarbene into a suitable precursor can yield the desired spirocyclic structure. Another approach involves the cyclization of unsaturated cyclohexyl ethyl amide using trimethylsilyl chloride and potassium salt under microwave-promoted conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application, but typically involve the use of robust and scalable synthetic routes .

Chemical Reactions Analysis

Types of Reactions

Spiro[3.5]nonan-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The amine group in this compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.

    Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or alcohols, while substitution reactions can produce various spirocyclic derivatives .

Scientific Research Applications

Spiro[3.5]nonan-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex spirocyclic compounds.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.

    Medicine: this compound derivatives have shown potential in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: The compound is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of spiro[3.5]nonan-7-amine involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on proteins and enzymes, modulating their activity. This can lead to various biological effects, such as inhibition or activation of specific pathways .

Comparison with Similar Compounds

Similar Compounds

  • Spiro[4.5]decane-7-amine
  • Spiro[3.4]octane-6-amine
  • Spiro[5.5]undecane-8-amine

Uniqueness

Spiro[3.5]nonan-7-amine is unique due to its specific ring size and the position of the amine group. This imparts distinct chemical and physical properties, making it different from other spirocyclic amines. Its unique structure allows for specific interactions with biological targets, making it valuable in drug discovery and other applications .

Properties

IUPAC Name

spiro[3.5]nonan-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c10-8-2-6-9(7-3-8)4-1-5-9/h8H,1-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYAOBOBRKJJPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCC(CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704683
Record name Spiro[3.5]nonan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1232433-32-7
Record name Spiro[3.5]nonan-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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